7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
CAS No.: 1488303-26-9
Cat. No.: VC2841601
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane - 1488303-26-9](/images/structure/VC2841601.png)
Specification
CAS No. | 1488303-26-9 |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3 |
Standard InChI Key | CDYCWZNLDCNPTB-UHFFFAOYSA-N |
SMILES | CCC1CNCC2(O1)CCOC2 |
Canonical SMILES | CCC1CNCC2(O1)CCOC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom. The compound features a specific molecular arrangement with an ethyl substituent at position 7, which distinguishes it from related analogs. The spirocyclic framework contains two oxygen atoms and one nitrogen atom within its structure, creating a complex three-dimensional molecular architecture. This heterocyclic composition contributes significantly to its chemical reactivity and biological properties.
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane likely follows similar pathways to those established for related spirocyclic compounds. Based on the synthesis patterns of analogous structures, it typically involves multi-step organic reactions starting from simpler precursors. The general approach often includes the cyclization of appropriate diols and amines under controlled conditions. For spirocyclic compounds of this class, the reaction conditions typically require acidic catalysts to facilitate the formation of the distinctive spirocyclic structure.
Industrial Production Considerations
In an industrial context, the production of this compound would likely involve optimized reaction conditions using continuous flow reactors to ensure consistency and efficiency. The selection of appropriate solvents, temperature, and pressure parameters would be critical for maximizing yield and purity. Following the reaction, purification techniques such as recrystallization or chromatography would be employed to obtain the final product with high purity standards.
Chemical Reactivity
Reaction Patterns
The reactivity of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane is influenced by its unique structural features, particularly the presence of oxygen and nitrogen atoms within the spirocyclic framework. Like related compounds, it can likely participate in various types of chemical reactions:
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Oxidation reactions - utilizing oxidizing agents such as potassium permanganate or chromic acid
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Reduction reactions - employing reducing agents like lithium aluminum hydride
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Substitution reactions - particularly at the nitrogen position
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Ring-opening reactions - under specific conditions
The ethyl substituent introduces additional reactivity compared to the methyl analog, potentially offering more points for chemical modification.
Common Reagents and Reaction Conditions
Table 1: Predicted Reaction Conditions for 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
---|---|---|---|
Oxidation | KMnO4, H2CrO4 | Aqueous or organic solvents, room temperature to elevated temperatures | Oxidized derivatives at various positions |
Reduction | LiAlH4, H2/catalyst | Anhydrous conditions, inert atmosphere | Reduced forms with modified functional groups |
Substitution | Alkyl halides, strong bases | Various solvents, controlled temperature | N-substituted derivatives |
Ring modification | Lewis acids, nucleophiles | Controlled conditions, specific catalysts | Ring-expanded or contracted products |
Comparison with Related Compounds
Structural Analogs
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane belongs to a family of related spirocyclic compounds that share core structural features but differ in substituents and heteroatom arrangements. The following table compares key features of this compound with structurally related analogs:
Table 2: Comparison of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane with Related Compounds
Compound | Key Structural Features | Notable Biological Activity |
---|---|---|
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane | Ethyl substituent at position 7 | Enhanced antifungal properties |
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane | Methyl substituent at position 7 | Moderate antimicrobial activity |
1,4-Dioxa-8-azaspiro[4.5]decane | Different arrangement of heteroatoms | Moderate antimicrobial activity |
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | Additional carboxylate functional group | Different reactivity profile |
Structure-Activity Relationships
Research Applications
Medicinal Chemistry
The unique structural features and biological activity profile of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane make it valuable in medicinal chemistry research. Potential applications include:
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Development of novel antifungal agents with improved efficacy
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Creation of chemical probes for studying biological pathways
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Use as a scaffold for the synthesis of more complex bioactive molecules
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Investigation of structure-activity relationships to optimize biological activity
The compound's enhanced antifungal properties make it particularly interesting for developing new treatments for fungal infections.
Synthetic Chemistry
In synthetic chemistry, 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane can serve as:
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An intermediate in multi-step organic synthesis
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A building block for the creation of more complex molecular structures
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A model compound for studying spirocyclization reactions
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A platform for investigating selective functionalization strategies
Its unique spirocyclic structure provides opportunities for exploring novel synthetic methodologies and reaction pathways.
Analytical Methods
Identification and Characterization
Several analytical techniques are suitable for identifying and characterizing 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane:
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Nuclear Magnetic Resonance (NMR) spectroscopy - providing detailed structural information
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Mass Spectrometry - confirming molecular weight and fragmentation patterns
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Infrared Spectroscopy - identifying functional groups
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X-ray Crystallography - determining three-dimensional structure if crystalline samples can be obtained
These techniques collectively provide comprehensive structural confirmation and purity assessment.
Analytical Method | Key Parameters | Typical Acceptance Criteria |
---|---|---|
HPLC | Retention time, peak area | >98% purity, single major peak |
TLC | Rf value, single spot | Single spot with appropriate developing system |
Elemental Analysis | C, H, N, O percentages | Within ±0.4% of theoretical values |
Melting Point | Temperature range | Narrow range (<2°C spread) |
Future Research Directions
Structure Optimization
Future research on 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane could focus on structural modifications to further enhance its properties. These might include:
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Exploring different substituents beyond ethyl to optimize biological activity
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Investigating the effects of additional functional groups on the spirocyclic core
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Developing asymmetric synthesis methods to access specific stereoisomers
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Creating hybrid molecules incorporating the spirocyclic framework with other bioactive moieties
Such structural optimization could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
Expanded Applications
Additional research opportunities include:
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Comprehensive evaluation of antimicrobial spectrum beyond antifungal activity
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Assessment of potential activity against drug-resistant pathogens
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Investigation of possible applications in materials science or catalysis
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Development of novel synthetic methodologies leveraging the unique spirocyclic structure
These expanded applications could significantly broaden the utility of this compound class in various scientific disciplines.
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